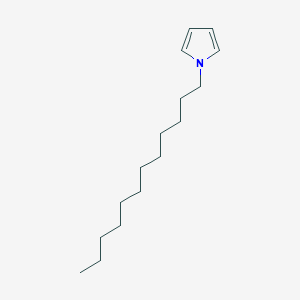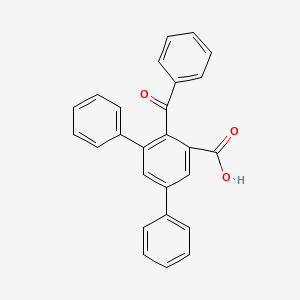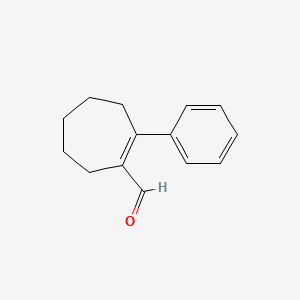
2-Phenylcyclohept-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclohept-1-ene-1-carbaldehyde is an organic compound characterized by a seven-membered ring with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclohept-1-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde, which can be achieved using specific wavelengths of light to induce the desired structural changes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photochemical reactors where the reaction conditions, such as light intensity and wavelength, are precisely controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohept-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 2-Phenylcyclohept-1-ene-1-carboxylic acid.
Reduction: Formation of 2-Phenylcyclohept-1-ene-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Phenylcyclohept-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Phenylcyclohept-1-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohept-1-ene-1-carbaldehyde: Lacks the phenyl group, making it less complex.
2-Phenylcyclohex-1-ene-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring.
2-Phenylcyclooct-1-ene-1-carbaldehyde: Has an eight-membered ring, which may affect its reactivity and properties.
Uniqueness
2-Phenylcyclohept-1-ene-1-carbaldehyde is unique due to its seven-membered ring structure combined with a phenyl group and an aldehyde functional group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
113388-96-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-phenylcycloheptene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O/c15-11-13-9-5-2-6-10-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
SEZGMDCSVROIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
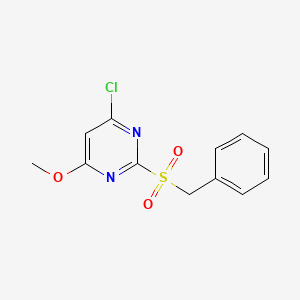


![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
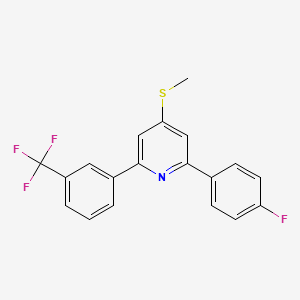
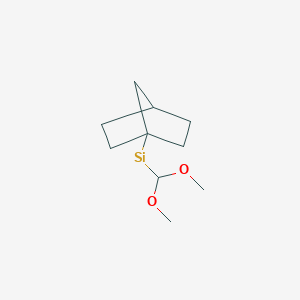
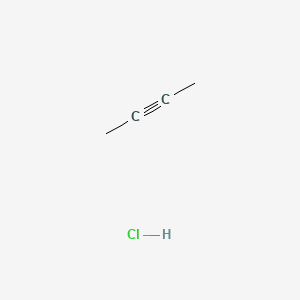
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)

